molecular formula C16H25NO7 B140989 5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic Acid Acetate CAS No. 125666-67-3

5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic Acid Acetate

Cat. No. B140989
M. Wt: 343.37 g/mol
InChI Key: ZHZSJDDTHHYMPA-UHFFFAOYSA-N
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Description

5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic Acid Acetate, also known as 5-AMPA-DP, is an organic compound with a molecular formula of C13H19NO6. It is a derivative of the amino acid glutamate, which is an important neurotransmitter in the central nervous system. 5-AMPA-DP is a potent agonist of the glutamate receptor, and has been used in a variety of experiments involving the study of glutamate receptor-mediated neuronal excitability.

Scientific Research Applications

Biomass Conversion and Polymer Synthesis

Recent advances have highlighted the significance of using biomass-derived compounds like 5-hydroxymethylfurfural (HMF) and its derivatives in synthesizing polymers and functional materials. This approach is part of a broader effort to find sustainable alternatives to non-renewable hydrocarbon sources. The review by Chernyshev et al. (2017) analyzes the synthesis of HMF from plant feedstocks and its prospects in the production of monomers and polymers, among other applications. The derivatives of HMF, such as 2,5-furandicarboxylic acid and 2,5-bis(aminomethyl)furan, are crucial intermediates for creating new generation polymers and materials, showcasing the potential of biomass in revolutionizing the chemical industry (Chernyshev, Kravchenko, & Ananikov, 2017).

Photodynamic Therapy Enhancement

Pretreatment methods to enhance the accumulation of protoporphyrin IX (PpIX) in photodynamic therapy (PDT) have been explored, given the variability in response rates to PDT. Research indicates that the limited uptake of topically applied agents like 5-aminolevulinic acid (ALA) can be improved through various pretreatment strategies. These include the use of keratolytics, penetration enhancers, and temperature elevation during ALA application. The review by Gerritsen et al. (2008) focuses on these pretreatment methods, aiming to optimize intralesional PpIX content for improved clinical outcomes in PDT (Gerritsen, Smits, Kleinpenning, van de Kerkhof, & van Erp, 2008).

properties

IUPAC Name

acetic acid;5-[4-(aminomethyl)-3,5-dimethoxyphenoxy]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5.C2H4O2/c1-18-12-7-10(8-13(19-2)11(12)9-15)20-6-4-3-5-14(16)17;1-2(3)4/h7-8H,3-6,9,15H2,1-2H3,(H,16,17);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZSJDDTHHYMPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.COC1=CC(=CC(=C1CN)OC)OCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60562391
Record name 5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic acid--acetic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic Acid Acetate

CAS RN

125666-67-3
Record name 5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic acid--acetic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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